3-(4-Methoxyphenyl)-3'-methylpropiophenone
Overview
Description
3-(4-Methoxyphenyl)-3'-methylpropiophenone, also known as 4'-Methylpropiophenone, is a chemical compound that belongs to the class of aryl ketones. It is widely used in the field of scientific research due to its unique properties and characteristics. This compound is a white solid with a molecular weight of 206.28 g/mol and a melting point of 114-116°C.
Scientific Research Applications
Palladium-catalyzed Arylation
2-Hydroxy-2-methylpropiophenone undergoes a unique multiple arylation via C-C and C-H bond cleavages upon treatment with excess aryl bromides in the presence of a palladium catalyst. This process yields 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones, highlighting a pathway for synthesizing complex organic compounds which could be related to the research on 3-(4-Methoxyphenyl)-3'-methylpropiophenone (Wakui et al., 2004).
Friedel–Crafts Acylation
The synthesis of 4-methoxypropiophenone, a compound closely related to 3-(4-Methoxyphenyl)-3'-methylpropiophenone, was achieved via Friedel–Crafts acylation of anisole with propionic anhydride using a novel mesoporous superacid catalyst UDCaT-5 under solvent-free conditions. This method shows potential for synthesizing fine chemicals and pharmaceuticals, indicating a similar utility for the subject compound (Yadav & George, 2006).
Organophosphorus Compound Synthesis
The reaction of Lawesson's Reagent with aromatic dihydroxy compounds provides a simple new route to 1,3,2-dioxaphospholane-2-sulfide derivatives. This reaction mechanism could offer insights into functional group transformations applicable to 3-(4-Methoxyphenyl)-3'-methylpropiophenone for synthesizing organophosphorus compounds (Shabana, Osman, & Atrees, 1994).
Allosteric Modifiers of Hemoglobin
The study of allosteric modifiers of hemoglobin introduces compounds structurally related to 3-(4-Methoxyphenyl)-3'-methylpropiophenone. These compounds significantly decrease the oxygen affinity of human hemoglobin, suggesting potential medical applications in areas requiring a reversal of depleted oxygen supply (Randad et al., 1991).
Substrate Interaction with Esterases
Investigating methyl phenylalkanoates as substrates for esterases highlights the importance of the correct distance between the aromatic group and the ester bond for enzyme activity. This research can inform the design of esterase substrates and inhibitors based on modifications of 3-(4-Methoxyphenyl)-3'-methylpropiophenone (Kroon et al., 1997).
properties
IUPAC Name |
3-(4-methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-4-3-5-15(12-13)17(18)11-8-14-6-9-16(19-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUKSLZHPCWLBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644258 | |
Record name | 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-3'-methylpropiophenone | |
CAS RN |
898775-49-0 | |
Record name | 3-(4-Methoxyphenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70644258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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